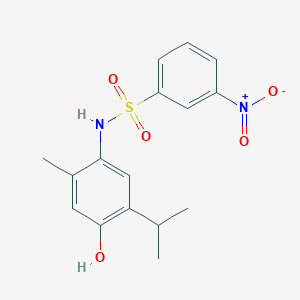![molecular formula C17H22N4O4 B3956716 2-(4-{3-[(2-furylmethyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol](/img/structure/B3956716.png)
2-(4-{3-[(2-furylmethyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol
Descripción general
Descripción
2-(4-{3-[(2-furylmethyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol, also known as FEN, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FEN is a piperazine derivative with a unique molecular structure, making it a promising candidate for drug development.
Mecanismo De Acción
2-(4-{3-[(2-furylmethyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol works by binding to the dopamine D2 receptor and blocking its activity, which leads to a decrease in the release of dopamine in the brain. This results in a decrease in the symptoms associated with dopamine-related disorders such as Parkinson's disease, schizophrenia, and addiction. 2-(4-{3-[(2-furylmethyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol also has analgesic and anti-inflammatory properties, which are believed to be due to its ability to inhibit the release of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects:
2-(4-{3-[(2-furylmethyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol has been found to have significant effects on the dopamine system in the brain, which is responsible for regulating mood, motivation, and reward. 2-(4-{3-[(2-furylmethyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol has been shown to decrease the release of dopamine in the brain, which leads to a decrease in the symptoms associated with dopamine-related disorders such as Parkinson's disease, schizophrenia, and addiction. 2-(4-{3-[(2-furylmethyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol has also been found to have analgesic and anti-inflammatory properties, which are believed to be due to its ability to inhibit the release of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-{3-[(2-furylmethyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol has several advantages for lab experiments, including its unique molecular structure, which makes it a promising candidate for drug development. 2-(4-{3-[(2-furylmethyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol has also been extensively studied for its potential therapeutic applications, which makes it a valuable tool for researchers in various fields such as neuroscience, pharmacology, and medicinal chemistry. However, 2-(4-{3-[(2-furylmethyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol also has several limitations for lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-(4-{3-[(2-furylmethyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol, including further studies on its mechanism of action and potential side effects, as well as its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. Future studies could also focus on developing new derivatives of 2-(4-{3-[(2-furylmethyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol with improved pharmacological properties and reduced toxicity. Additionally, further studies could investigate the potential of 2-(4-{3-[(2-furylmethyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol as a diagnostic tool for dopamine-related disorders such as Parkinson's disease and schizophrenia.
Aplicaciones Científicas De Investigación
2-(4-{3-[(2-furylmethyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. 2-(4-{3-[(2-furylmethyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol has been found to exhibit significant activity as a dopamine D2 receptor antagonist, which makes it a promising candidate for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. 2-(4-{3-[(2-furylmethyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol has also been found to have analgesic and anti-inflammatory properties, which makes it a potential candidate for the treatment of chronic pain and inflammation.
Propiedades
IUPAC Name |
2-[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c22-10-9-19-5-7-20(8-6-19)14-3-4-17(21(23)24)16(12-14)18-13-15-2-1-11-25-15/h1-4,11-12,18,22H,5-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQBKAZNNDGEHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



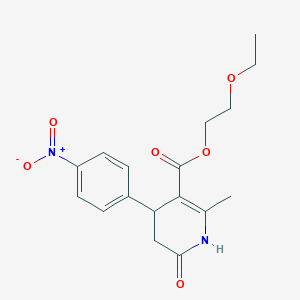
![methyl 4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B3956644.png)
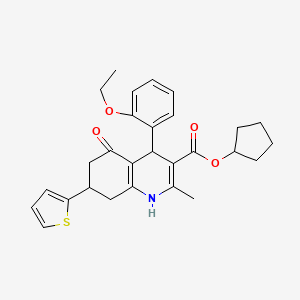
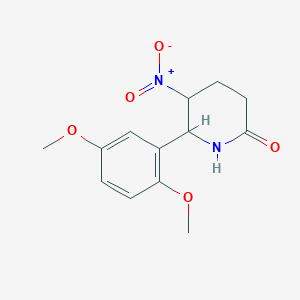
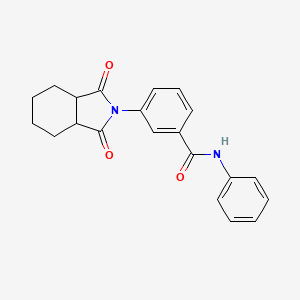
![2-{[2-(4-morpholinylacetyl)-1,2,3,4-tetrahydro-1-isoquinolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3956674.png)
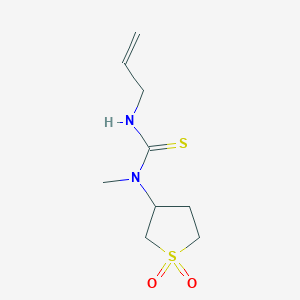
![5-[4-(dimethylamino)benzylidene]-1-(tetrahydro-2-furanylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3956691.png)
![N-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B3956708.png)
![17-(5-methyl-3-isoxazolyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3956722.png)
![5-nitro-6-[4-(trifluoromethyl)phenyl]-2-piperidinone](/img/structure/B3956730.png)

![4-(4-phenoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3956743.png)
